

3-Chloro-4-(trifluoromethoxy)phenol CAS number and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-Chloro-4-(trifluoromethoxy)phenol
Cat. No.:	B1486893

[Get Quote](#)

An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethoxy)phenol

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development and agrochemical synthesis who are working with **3-Chloro-4-(trifluoromethoxy)phenol**. It moves beyond a simple data summary to provide in-depth insights into its properties, synthesis, applications, and handling, grounded in established chemical principles.

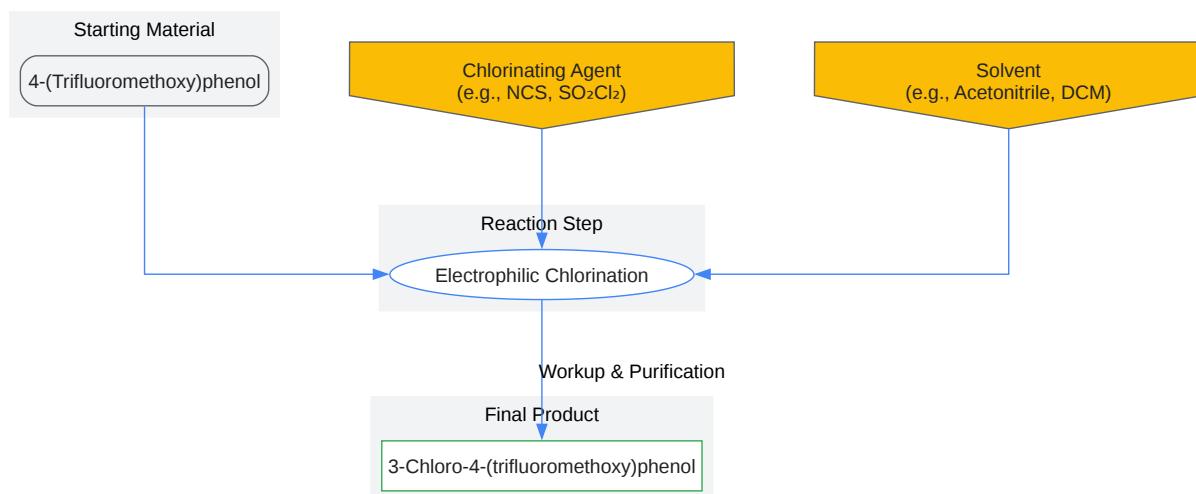
Introduction: A Versatile Fluorinated Building Block

3-Chloro-4-(trifluoromethoxy)phenol is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science.^[1] Its structure is characterized by a phenol ring substituted with a chlorine atom and a trifluoromethoxy (-OCF₃) group. The trifluoromethoxy group is a powerful modulator of physicochemical properties; it is highly lipophilic, metabolically stable, and acts as a strong electron-withdrawing group. These features make it a valuable functional group in the design of bioactive molecules with enhanced efficacy, selectivity, and pharmacokinetic profiles.^[2]

This compound is primarily utilized as a key intermediate in the synthesis of complex organic molecules, particularly for developing novel pharmaceuticals and next-generation agrochemicals like herbicides and fungicides.^[1] Its unique substitution pattern allows for precise chemical modifications, making it an essential tool for creating diverse molecular architectures.^[3]

Physicochemical Properties

The reliable identification and application of any chemical reagent begin with a thorough understanding of its physical and chemical properties. The key identifiers and properties for **3-Chloro-4-(trifluoromethoxy)phenol** are summarized below. While specific experimental data for properties like boiling point and density are not widely published, values for structurally similar compounds provide a reasonable estimation.


Property	Value	Source(s)
CAS Number	1000339-94-5	[1] [4]
Molecular Formula	C ₇ H ₄ ClF ₃ O ₂	[1]
Molecular Weight	212.55 g/mol	[1]
IUPAC Name	3-chloro-4-(trifluoromethoxy)phenol	[Source from previous step]
Appearance	Colorless to pale-yellow or yellow-brown liquid	[Source from previous step]
Boiling Point	Estimated: Similar to 3-Chloro-4-(trifluoromethyl)phenol (230.2 °C at 760 mmHg)	[5]
Density	Estimated: Similar to 4-(trifluoromethoxy)phenol (1.375 g/mL at 25 °C)	[6]
Solubility	Expected to be soluble in common organic solvents such as chloroform, methanol, and ethyl acetate.	[Source for analog solubility]
Storage	Store at room temperature.	[1]

Synthesis and Mechanistic Insights

While a specific, peer-reviewed synthesis protocol for **3-Chloro-4-(trifluoromethoxy)phenol** is not readily available in the literature, a highly plausible and chemically sound route can be

designed based on established organic transformations. The most logical approach involves the regioselective electrophilic chlorination of 4-(trifluoromethoxy)phenol.

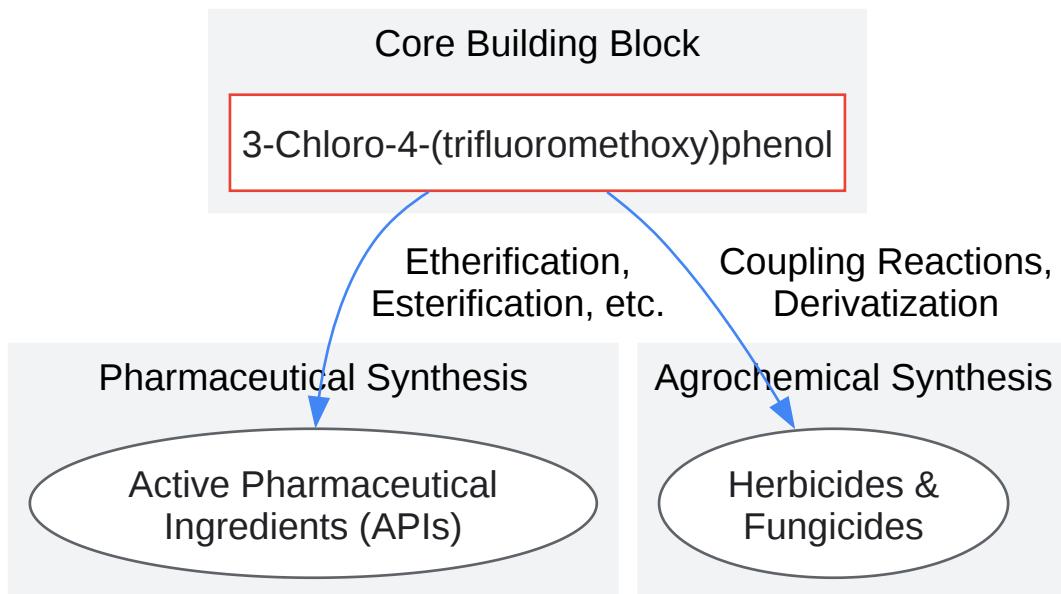
Rationale: The phenol group (-OH) and the trifluoromethoxy group (-OCF₃) are both ortho, para-directing activators for electrophilic aromatic substitution.^[7] The hydroxyl group is a much stronger activating group than the trifluoromethoxy group. Therefore, electrophilic attack will be directed to the positions ortho to the hydroxyl group. This makes the direct chlorination of 4-(trifluoromethoxy)phenol a predictable and efficient method for obtaining the desired 3-chloro isomer.

[Click to download full resolution via product page](#)

Figure 1: Proposed workflow for the synthesis of **3-Chloro-4-(trifluoromethoxy)phenol**.

Representative Experimental Protocol: Electrophilic Chlorination

This protocol is a representative method based on standard procedures for the chlorination of activated phenols.^[8]


- **Reaction Setup:** To a solution of 4-(trifluoromethoxy)phenol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (DCM) in a round-bottom flask, add the chlorinating agent. N-Chlorosuccinimide (NCS) (1.05 eq) is a common and effective choice for this transformation.
- **Reaction Execution:** Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure **3-Chloro-4-(trifluoromethoxy)phenol**.

Applications in Drug Discovery and Agrochemicals

The primary value of **3-Chloro-4-(trifluoromethoxy)phenol** lies in its role as a versatile chemical intermediate. Its distinct functional groups provide reactive handles for constructing more complex molecular scaffolds.

- **In Pharmaceuticals:** The phenol group can be readily converted into an ether or ester, linking the core structure to other pharmacophores. Its use has been noted in the synthesis of pyrrolopyrazole derivatives investigated as potential inhibitors of phosphatidylserine synthase 1 (PSS1) for cancer therapy.^[9]
- **In Agrochemicals:** The compound serves as a foundational element for building potent herbicides and fungicides. The combination of the chloro and trifluoromethoxy groups often

imparts the desired bioactivity and metabolic stability required for effective crop protection agents.^[1]

[Click to download full resolution via product page](#)

Figure 2: Role as a central building block in chemical synthesis pathways.

Spectroscopic Characterization

While experimental spectral data for **3-Chloro-4-(trifluoromethoxy)phenol** are not widely available in public databases, its structure can be confirmed using standard analytical techniques. A predicted ¹H NMR spectrum provides valuable insight for characterization.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

- H-2 Proton: This proton is ortho to the strongly activating -OH group and meta to the -OCF₃ group. It is expected to appear as a doublet around δ 7.0-7.2 ppm.
- H-5 Proton: This proton is ortho to the -Cl group and meta to the -OH group. It will likely appear as a doublet of doublets around δ 6.8-7.0 ppm.

- H-6 Proton: This proton is ortho to both the -OH and -OCF₃ groups. It is expected to be the most upfield signal, appearing as a doublet around δ 6.7-6.9 ppm.
- Phenolic Proton (-OH): A broad singlet is expected, with a chemical shift that can vary depending on concentration and solvent, typically in the range of δ 5.0-6.0 ppm.

Researchers should perform their own full characterization using ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry to confirm the identity and purity of the compound.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and safety precautions are paramount. The following information is based on GHS classifications provided by chemical suppliers.[\[4\]](#)

Hazard Class	Pictogram	Signal Word	Hazard Statements
Acute Toxicity, Oral	GHS07 (Exclamation Mark)	Warning	H302: Harmful if swallowed.
Skin Corrosion/Irritation	GHS07 (Exclamation Mark)	Warning	H315: Causes skin irritation.
Serious Eye Damage/Irritation	GHS07 (Exclamation Mark)	Warning	H319: Causes serious eye irritation.
Specific Target Organ Toxicity	GHS07 (Exclamation Mark)	Warning	H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

- Work in a well-ventilated area or under a chemical fume hood.
- Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Avoid breathing vapors or mists.[\[4\]](#)
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.

First Aid:

- If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [Source from previous step]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Conclusion

3-Chloro-4-(trifluoromethoxy)phenol is a high-value chemical intermediate whose utility is derived from the unique combination of its functional groups. The presence of the trifluoromethoxy moiety provides a route to molecules with desirable lipophilicity and metabolic stability, while the chloro and phenol groups offer versatile points for synthetic modification. A solid understanding of its properties, a plausible synthetic strategy, and strict adherence to safety protocols are essential for leveraging this powerful building block in the advancement of pharmaceutical and agrochemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. 887268-35-1 CAS MSDS (3-CHLORO-4-(2-CHLORO-1,1,2-TRIFLUOROETHOXY)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Regioselective C–H chlorination: towards the sequential difunctionalization of phenol derivatives and late-stage chlorination of bioactive compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09939H [pubs.rsc.org]
- 4. 1000339-94-5 Cas No. | 3-Chloro-4-(trifluoromethoxy)phenol | Apollo [store.apolloscientific.co.uk]
- 5. 3-Chloro-4-(trifluoromethyl)phenol | CAS#:37900-81-5 | Chemsrsrc [chemsrc.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Phenol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. data.epo.org [data.epo.org]
- To cite this document: BenchChem. [3-Chloro-4-(trifluoromethoxy)phenol CAS number and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1486893#3-chloro-4-trifluoromethoxy-phenol-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com